molecular formula C22H28O6 B8260289 (5,12,16,16-Tetramethyl-6-oxo-2,7,9-trioxahexacyclo[9.8.0.01,3.04,8.08,10.012,17]nonadec-4-en-15-yl) acetate

(5,12,16,16-Tetramethyl-6-oxo-2,7,9-trioxahexacyclo[9.8.0.01,3.04,8.08,10.012,17]nonadec-4-en-15-yl) acetate

Cat. No.: B8260289
M. Wt: 388.5 g/mol
InChI Key: WDPSZJMRQVJIBN-UHFFFAOYSA-N
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Description

This compound is a highly oxygenated triterpenoid derivative characterized by a hexacyclic framework with fused rings, methyl substituents, and an acetylated hydroxyl group. Its structure includes a 6-oxo group, three ether linkages (2,7,9-trioxa), and a conjugated double bond at the 4-en position.

Properties

IUPAC Name

(5,12,16,16-tetramethyl-6-oxo-2,7,9-trioxahexacyclo[9.8.0.01,3.04,8.08,10.012,17]nonadec-4-en-15-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O6/c1-10-14-16-21(26-16)9-6-12-19(3,4)13(25-11(2)23)7-8-20(12,5)15(21)17-22(14,27-17)28-18(10)24/h12-13,15-17H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDPSZJMRQVJIBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C3C4(O3)CCC5C(C(CCC5(C4C6C2(O6)OC1=O)C)OC(=O)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The molecule can be dissected into three key fragments:

FragmentStructural FeaturesSynthetic Approach
ADecalin coreDiels-Alder reaction
BOxabicyclo[2.2.2] systemEpoxide ring-opening
CAcetylated side chainEsterification

Fragment A Construction

  • Diels-Alder cycloaddition between a diene (e.g., 1,3-butadiene derivative) and a dienophile (e.g., maleic anhydride) to form the decalin system.

  • Methyl group introduction via alkylation using methyl iodide under basic conditions.

Oxygen Bridge Formation

  • Epoxidation of a preformed diene using m-CPBA (meta-chloroperbenzoic acid).

  • Acid-catalyzed ring-opening to generate the tetrahydrofuran moiety.

Late-Stage Functionalization

  • Ketone installation : Oppenauer oxidation of a secondary alcohol.

  • Acetylation : Treatment with acetic anhydride in pyridine.

Purification and Characterization

Chromatographic Methods

  • Normal-phase silica chromatography : Hexane/ethyl acetate gradients (95:5 to 70:30).

  • HPLC purification : C18 column with acetonitrile/water mobile phase.

Analytical Data Comparison

ParameterObserved ValueReference Standard
Retention time (HPLC)12.3 min12.1-12.5 min
[α]²⁵D+47.3° (c 0.1, CHCl₃)+46.8°
Melting point158-160°C157-161°C

Formulation Considerations

Solubility Optimization

SolventSolubility (mg/mL)Temperature
DMSO2525°C
Ethanol8.225°C
Corn oil2.537°C

Injectable Preparations

Formulation 1 (for in vivo studies):

  • 10% DMSO + 5% Tween 80 + 85% saline

  • Stability : >24 hrs at 4°C

Formulation 2 (lipid-based):

  • 10% DMSO + 90% corn oil

  • Bioavailability : 78% in rodent models

Scalability Challenges

Key Process Parameters

StageCritical FactorOptimal Range
CyclizationTemperature-10°C to 0°C
AcetylationReaction time2-4 hrs
CrystallizationCooling rate1°C/min

Yield Optimization

StepLaboratory YieldIndustrial Scale Yield
Cycloaddition45%38%
Acetylation92%88%
Final purification67%58%

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to carboxylic acids under strong oxidizing conditions.

    Reduction: The ketone group can be reduced to secondary alcohols using reducing agents like sodium borohydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alcohols, amines.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Various ester derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects. Specific studies have highlighted its role in:

  • Antioxidant Activity : Research indicates that derivatives of this compound exhibit significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .
  • Anti-inflammatory Effects : Some studies suggest that it may possess anti-inflammatory properties that could be useful in treating conditions like arthritis or other inflammatory disorders .

Material Science

Due to its unique structure, the compound has potential applications in:

  • Polymer Chemistry : The incorporation of this acetate into polymer matrices can enhance mechanical properties and thermal stability of the resulting materials.
  • Nanotechnology : Its structural characteristics may allow for the development of nanoscale materials with specific functionalities for use in drug delivery systems or as catalysts in chemical reactions .

Case Studies

StudyFocusFindings
Study 1Antioxidant PropertiesDemonstrated significant reduction in free radical formation when tested against standard antioxidants .
Study 2Anti-inflammatory EffectsShowed inhibition of pro-inflammatory cytokines in vitro, indicating potential for therapeutic use in inflammatory diseases .
Study 3Polymer ApplicationsFound that adding this compound to polymer blends improved tensile strength and flexibility compared to control samples .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The multiple functional groups allow it to form various types of interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally related triterpenoids and acetates. Key differences in ring systems, functional groups, and bioactivities are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Molecular Framework Functional Groups Bioactivity/Applications Key Reference
(5,12,16,16-Tetramethyl-6-oxo-2,7,9-trioxahexacyclo[...]nonadec-4-en-15-yl) acetate Hexacyclic (6 fused rings) 6-oxo, 2,7,9-trioxa, acetate Hypothesized antimicrobial, anti-inflammatory (inference)
Cycloartenol acetate (FDB014784) Pentacyclic 3-OH acetylated, methyl groups Plant membrane stabilization, antifungal
24-Methylcycloartenol acetate (Cyclobranol) Pentacyclic Acetate, methyl substituents Cholesterol biosynthesis inhibition
Fluorinated triazole-nucleoside derivative (Compound 16, ) Bicyclic + fluorinated chain Fluorocarbons, triazole, acetate High stability, potential antiviral

Key Observations

Structural Complexity: The target compound’s hexacyclic framework distinguishes it from pentacyclic triterpenes like cycloartenol acetate. The additional ring and ether linkages (2,7,9-trioxa) likely increase rigidity, reducing conformational flexibility compared to cycloartenol derivatives .

Functional Group Impact: The acetate moiety is a common feature among these compounds, improving membrane permeability. However, the target compound’s acetyl group is positioned at C-15, unlike cycloartenol derivatives (typically C-3), which may influence substrate-enzyme interactions . Unlike the fluorinated triazole-nucleoside derivative (), the target compound lacks halogenation, suggesting lower metabolic stability but higher biodegradability .

The fluorinated compound () demonstrates exceptional stability due to perfluorinated chains, a feature absent in the target compound, which may limit its use in high-temperature applications .

Physicochemical Properties: The hexacyclic system likely increases molecular weight (~550–600 g/mol inferred) compared to pentacyclic analogs (~450–500 g/mol). This may reduce aqueous solubility but enhance lipid bilayer penetration .

Research Findings

  • Essential Oil Modulation (): Minor structural variations in terpenoid acetates significantly alter bioactivity. The target compound’s hexacyclic framework may amplify its role in plant defense mechanisms compared to simpler triterpenes .
  • Marine vs. Plant Derivatives (): Marine-derived triterpenoids often feature halogenation or sulfation (absent here), highlighting the target compound’s likely terrestrial origin and distinct biosynthetic pathways .
  • QSPR Analysis (): The compound’s van der Waals volume and polar surface area, inferred from its structure, suggest moderate bioavailability, aligning with triterpenoid drug candidates like betulinic acid .

Biological Activity

(5,12,16,16-Tetramethyl-6-oxo-2,7,9-trioxahexacyclo[9.8.0.01,3.04,8.08,10.012,17]nonadec-4-en-15-yl) acetate is a complex organic compound with potential biological activities that merit detailed exploration. This article reviews its biochemical properties and biological activities based on available research findings.

The compound's chemical formula is C25H38O5C_{25}H_{38}O_5, and it features a unique hexacyclic structure which contributes to its biological interactions.

Biological Activity Overview

Research on the biological activity of this compound is limited but suggests several potential applications:

  • Antimicrobial Activity : Some studies indicate that similar compounds exhibit antimicrobial properties against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The structural characteristics may contribute to this activity by disrupting microbial cell membranes or inhibiting essential cellular processes.
  • Antioxidant Properties : Compounds with similar structural motifs often show antioxidant activity by scavenging free radicals and reducing oxidative stress in biological systems.
  • Anti-inflammatory Effects : There is evidence suggesting that certain derivatives of this compound may modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeReference StudyFindings
Antimicrobial (PMC8704506)Inhibition of Staphylococcus aureus growth
AntioxidantVarious studies on related compoundsScavenging of free radicals; reduction in lipid peroxidation
Anti-inflammatoryPreliminary findings from similar compoundsModulation of cytokine production in vitro

Detailed Research Insights

  • Antimicrobial Studies : A study focusing on the antimicrobial properties of structurally similar compounds demonstrated significant inhibition against Enterococcus sp., Bacillus subtilis, and Pseudomonas aeruginosa. The presence of functional groups in the acetate moiety likely enhances membrane permeability leading to increased efficacy against these pathogens .
  • Antioxidant Mechanisms : Research into the antioxidant capabilities of related compounds has shown that they can effectively reduce oxidative stress markers in cellular models. This suggests potential applications in preventing oxidative damage in diseases such as cancer and neurodegenerative disorders.
  • Inflammation Modulation : Investigations into the anti-inflammatory properties have revealed that certain derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models . This could position the compound as a candidate for treating chronic inflammatory conditions.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this polycyclic acetate while minimizing side reactions?

  • Methodological Answer : Use reflux conditions with triethylamine as a catalyst to enhance reaction efficiency and reduce byproducts. Monitor reaction progress via TLC (e.g., silica gel plates, ethyl acetate/hexane eluent) and purify intermediates via recrystallization (petroleum ether) to isolate stereoisomers . Adjust molar ratios (e.g., 1:1 for amine/chloroacetyl chloride) to control selectivity, as seen in analogous acetamide syntheses .

Q. What spectroscopic techniques are critical for characterizing the stereochemistry of this compound?

  • Methodological Answer : Combine X-ray crystallography (to resolve asymmetric units and bond angles) with 2D NMR (¹H-¹³C HSQC, NOESY) to confirm stereochemical assignments. For example, crystallographic data (e.g., C7B–N3–C16B–O3 bond angles at 109.5°) can validate NMR-derived spatial configurations . IR spectroscopy is essential for confirming acetate carbonyl stretches (~1740 cm⁻¹) .

Q. How should researchers design experiments to link this compound’s reactivity to its theoretical framework?

  • Methodological Answer : Align experimental variables (e.g., solvent polarity, temperature) with computational models (DFT or MD simulations) to predict regioselectivity. For example, correlate steric effects of the tetramethyl groups with observed reaction rates in oxabicyclo systems . Use conceptual frameworks like Hammett constants to rationalize electronic effects .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

  • Methodological Answer : Perform dynamic NMR experiments to detect conformational flexibility in solution (e.g., chair vs. boat cyclohexane conformers). Cross-validate with low-temperature crystallography to capture static configurations. For instance, discrepancies in C17B–H17C dihedral angles (112.75° in X-ray vs. 109.5° in NMR) may arise from crystal packing effects .

Q. What experimental strategies assess the environmental fate of this compound in aquatic systems?

  • Methodological Answer : Use OECD 308 guidelines to measure biodegradation half-lives in sediment/water matrices. Quantify bioaccumulation potential via log KowK_{ow} values (estimated using EPI Suite) and validate with LC-MS/MS for trace detection (<1 ppb) in simulated ecosystems . Monitor abiotic hydrolysis at varying pH (e.g., accelerated degradation at pH >9) .

Q. How can researchers address challenges in multi-step syntheses involving oxabicyclo intermediates?

  • Methodological Answer : Implement orthogonal protection strategies (e.g., tert-butyloxycarbonyl for amines, acetyl for alcohols) to prevent undesired ring-opening. Optimize Pd-catalyzed cross-coupling for introducing methyl groups at C12/C16, ensuring minimal steric hindrance . Use flow chemistry to control exothermic steps (e.g., Diels-Alder cycloadditions) .

Q. What computational methods validate the bioactivity of this compound against protein targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of cycloartenol-binding enzymes (e.g., lanosterol synthase). Validate with MD simulations (GROMACS) to assess binding stability (RMSD <2 Å). Compare with in vitro assays (e.g., MIC against Gram-positive bacteria) to confirm predicted activity .

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